Benzyl benzodithioate
Overview
Description
Benzyl benzodithioate, also known as benzenecarbodithioic acid phenylmethyl ester, is an organic compound with the molecular formula C14H12S2. It is a colorless to light yellow solid with a faint aromatic odor. This compound is primarily used as a reversible addition-fragmentation chain transfer (RAFT) agent in controlled radical polymerization processes .
Mechanism of Action
Target of Action
Benzyl benzodithioate, also known as BDTB, is primarily used as a Reversible Addition-Fragmentation Chain Transfer (RAFT) agent . RAFT agents are crucial in controlled radical polymerization, which is a method of polymer synthesis that allows for control over molecular weight and distribution .
Mode of Action
As a RAFT agent, this compound plays a key role in the polymerization process. It acts as a chain transfer agent, which means it can add itself to a growing polymer chain and then reinitiate growth by creating a new radical . This allows for precise control over the polymerization process, enabling the synthesis of polymers with specific desired properties .
Biochemical Pathways
Its role as a raft agent suggests that it may influence the pathways involved in radical polymerization
Pharmacokinetics
As a RAFT agent used in polymer synthesis, it is primarily used in industrial settings rather than in biological systems
Result of Action
The primary result of this compound’s action as a RAFT agent is the controlled synthesis of polymers . By acting as a chain transfer agent, it allows for the precise control of polymer growth, leading to polymers with specific, desired properties .
Action Environment
The efficacy and stability of this compound as a RAFT agent can be influenced by various environmental factors. These may include the temperature, pH, and the presence of other chemicals in the reaction environment . .
Biochemical Analysis
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Benzyl Benzodithioate is thought to be metabolized via the benzaldehyde, benzoate, and catechol ortho-cleavage pathway
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl benzodithioate can be synthesized through the reaction of benzoic acid, benzyl mercaptan, and phosphorus pentasulfide in toluene. The mixture is refluxed for approximately 10 hours, resulting in the formation of this compound .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis typically involves the use of readily available reagents such as benzoic acid, benzyl mercaptan, and phosphorus pentasulfide. The reaction conditions are optimized to ensure high yield and purity of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to thiols and other reduced sulfur-containing compounds.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Benzyl sulfoxide, benzyl sulfone.
Reduction: Benzyl thiol, benzyl sulfide.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Benzyl benzodithioate is widely used in scientific research, particularly in the field of polymer chemistry. Its primary application is as a RAFT agent in controlled radical polymerization, which allows for the precise control of polymer molecular weight and architecture. This compound is well-suited for polymerizing methacrylates, methacrylamides, and styrenes .
It can be used to synthesize functionalized polymers with specific properties, which can be applied in drug delivery systems, coatings, and adhesives .
Comparison with Similar Compounds
- 2-Cyano-2-propyl benzodithioate
- 2-Cyano-2-propyl dodecyl trithiocarbonate
- S,S-Dibenzyl trithiocarbonate
- 2-Phenyl-2-propyl benzodithioate
Comparison: Benzyl benzodithioate is unique among RAFT agents due to its specific reactivity and compatibility with a wide range of monomers. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for various polymerization processes. Its ability to produce polymers with well-defined structures and properties sets it apart from other RAFT agents .
Properties
IUPAC Name |
benzyl benzenecarbodithioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12S2/c15-14(13-9-5-2-6-10-13)16-11-12-7-3-1-4-8-12/h1-10H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCKPFAYILJKXAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC(=S)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30466574 | |
Record name | Benzyl dithiobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30466574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27249-90-7 | |
Record name | Benzyl dithiobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30466574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzyl Benzodithioate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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